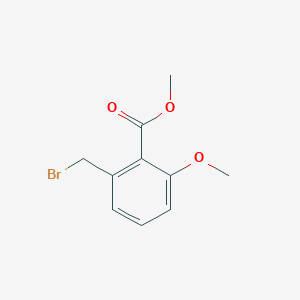
Methyl 2-(bromomethyl)-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(bromomethyl)-6-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a methoxy group attached to a benzoate core
Wissenschaftliche Forschungsanwendungen
Methyl 2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Wirkmechanismus
Target of Action
Methyl 2-(bromomethyl)-6-methoxybenzoate is a complex compound with a specific target of action. It is primarily associated with the protein Cereblon (CRBN), which is a key target for this class of drugs . CRBN plays a significant role in various biological processes, including immunomodulation and inflammation .
Mode of Action
The interaction of this compound with its target, CRBN, leads to a series of changes. It is synthesized in a similar way using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group . This interaction triggers a cascade of reactions that result in the modulation of the immune response .
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its bioavailability. It is known that the compound has high GI absorption . .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known to inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This results in the modulation of the immune response and has implications for conditions such as multiple myeloma and acute myeloid leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-6-methoxybenzoate typically involves the bromination of methyl 6-methoxybenzoate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(bromomethyl)-6-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromobenzoate: Lacks the methoxy group, making it less reactive towards nucleophiles.
Methyl 6-methoxybenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-6-methoxybenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness: Methyl 2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOXBFOHKOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
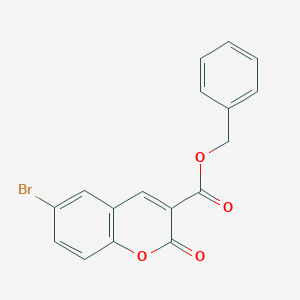
![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)
![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)
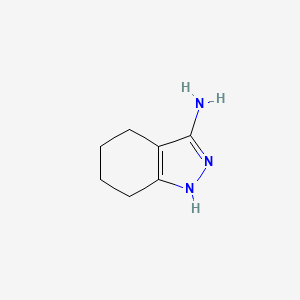
![5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2595943.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)
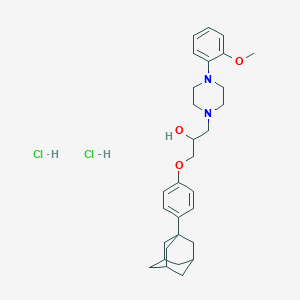
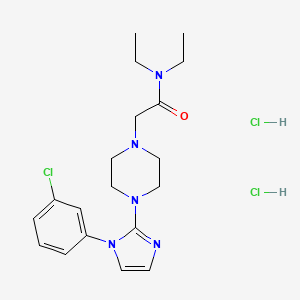
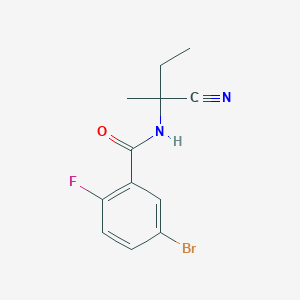
![3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2595951.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2595953.png)

